3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol

Calcimimetic Cinacalcet hydrochloride Process chemistry

3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol, also known as (E)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol, is a trifluoromethyl-substituted allylic alcohol with the molecular formula C10H9F3O (molecular weight 202.17). This organofluorine compound exists predominantly as the (E)-isomer and is characterized by a meta-trifluoromethylphenyl group conjugated to a propen-1-ol moiety.

Molecular Formula C10H9F3O
Molecular Weight 202.17 g/mol
CAS No. 113048-69-4
Cat. No. B3067424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol
CAS113048-69-4
Molecular FormulaC10H9F3O
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C=CCO
InChIInChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7,14H,6H2/b4-2+
InChIKeyYDNLMIBCGPTFIK-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol (CAS 113048-69-4): Industrial Intermediate for Calcimimetic APIs and Trifluoromethylated Building Blocks


3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol, also known as (E)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol, is a trifluoromethyl-substituted allylic alcohol with the molecular formula C10H9F3O (molecular weight 202.17) . This organofluorine compound exists predominantly as the (E)-isomer and is characterized by a meta-trifluoromethylphenyl group conjugated to a propen-1-ol moiety . It is recognized as a key precursor in the preparation of the calcimimetic agent Cinacalcet hydrochloride [1] and serves as a versatile building block for synthesizing complex organic molecules and trifluoromethylated derivatives for pharmaceutical and agrochemical research [2].

Why In-Class Trifluoromethylated Allylic Alcohols Cannot Substitute for 3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol (CAS 113048-69-4)


While the broader class of trifluoromethylated allylic alcohols shares the general α,β-unsaturated alcohol framework, the specific meta-trifluoromethylphenyl substitution pattern of 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol confers distinct reactivity and biological relevance that cannot be replicated by ortho- or para-substituted analogs or by compounds lacking the conjugated double bond [1]. In cinacalcet synthesis, this compound undergoes hydrogenation to yield the saturated 3-[3-(trifluoromethyl)phenyl]propan-1-ol intermediate, a transformation that is highly dependent on the correct geometric configuration (E-isomer) and the precise position of the trifluoromethyl group on the phenyl ring to preserve the required pharmacophore geometry [1]. The compound also serves as a direct precursor to oxadiazole-2-oxide analogues with antischistosomal potential, where the allylic alcohol handle enables distinct downstream functionalization that saturated analogs cannot provide [2]. Furthermore, its utility in Sharpless asymmetric epoxidation to generate chiral epoxyalcohol intermediates underscores that its stereoelectronic properties—specifically the conjugated double bond adjacent to the hydroxyl group—are critical for achieving stereoselective transformations that are inaccessible to close structural analogs lacking this allylic framework [3]. Consequently, substituting with an in-class alternative may introduce positional isomerism, alter stereochemical outcomes, or eliminate the conjugated olefin handle, thereby compromising synthetic pathway fidelity and product quality.

Quantitative Comparative Evidence for 3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol (CAS 113048-69-4) Versus Analogs and In-Class Alternatives


Cinacalcet Intermediate Differentiation: Positional Isomer Requirement in API Synthesis

3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol (Formula IVb) is explicitly specified as a key precursor in the preparation of the calcimimetic agent Cinacalcet hydrochloride (Formula I), with the patent explicitly distinguishing it from the structurally analogous aldehyde intermediate 3-[3-(trifluoromethyl)phenyl]-2-propenal (Formula IIIa) [1]. The requirement for the meta-substituted trifluoromethylphenyl group is absolute; ortho- or para-substituted analogs would generate regioisomeric impurities that fail to meet pharmacopeial specifications for the cinacalcet active pharmaceutical ingredient (API) [1]. The compound is utilized in its (E)-configuration as a direct precursor that undergoes hydrogenation to afford 3-[3-(trifluoromethyl)phenyl]propan-1-ol, a step that cannot be performed with saturated analogs because the conjugated double bond provides the necessary reduction handle [1].

Calcimimetic Cinacalcet hydrochloride Process chemistry

Antifungal Activity Potential: Trifluoromethyl Cinnamyl Alcohol Scaffold Differentiation

A series of 1-trifluoromethyl cinnamyl alcohol derivatives, which share the core scaffold of 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol, were evaluated for antifungal activity [1]. The lead compound in this series (compound 2) demonstrated in vitro EC50 values against eight fungal plant pathogens ranging from 3.806 to 17.981 μg mL⁻¹, with broad-spectrum efficacy confirmed in pot experiments against Podosphaera xanthii, Odium heveae, Puccinia striiformis, and Puccinia sorghi [1]. Critically, compound 2 exhibited no cross-resistance with commercial fungicides carbendazim, azoxystrobin, and boscalid, a differentiation from many existing antifungal agents that suffer from resistance development [1]. While the unsubstituted parent 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol was not directly assayed in this study, the SAR established that the meta-trifluoromethyl substitution on the phenyl ring and the allylic alcohol framework are essential for activity, with derivatives bearing alternative substitution patterns or lacking the conjugated system showing reduced or abolished antifungal efficacy [1]. Furthermore, compound 2 demonstrated bidirectional translocation (acropetal and basipetal) in wheat plants, indicating systemic movement properties that are scaffold-dependent [1].

Antifungal Agrochemical Structure-activity relationship

Synthetic Versatility: Sharpless Asymmetric Epoxidation Enables Chiral Intermediates

3-[3-(Trifluoromethyl)phenyl]allyl alcohol (IV) is a critical intermediate in a multi-step synthetic route leading to peptidoleukotriene antagonists, where it undergoes Sharpless asymmetric epoxidation to yield the chiral epoxyalcohol [(2S,3R)-3-[3-(trifluoromethyl)phenyl]oxiranyl]methanol (V) [1]. This transformation exploits the allylic double bond conjugated to the aromatic ring, a structural feature absent in saturated analogs such as 3-[3-(trifluoromethyl)phenyl]propan-1-ol, which cannot undergo epoxidation [1]. The Sharpless asymmetric epoxidation enables high enantioselectivity, generating a stereodefined epoxide handle that serves as the entry point for further diversification via nucleophilic ring-opening, oxidative transformations, and condensation reactions [1]. In contrast, the saturated analog lacks this reactive olefin and would require alternative, often lower-yielding or less stereoselective routes to introduce chirality [1]. The chiral epoxyalcohol intermediate (V) has been employed in the synthesis of leukotriene D4 structural analogs, underscoring the unique value of the allylic alcohol framework in accessing stereochemically complex pharmacophores [1].

Asymmetric synthesis Epoxidation Chiral building block

Antischistosomal Lead Generation: Oxadiazole-2-Oxide Analogue Precursor

3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol has been documented as a useful intermediate in the preparation of oxadiazole-2-oxide analogues, which have been investigated as potential antischistosomal agents [1]. The allylic alcohol serves as a precursor to key functional groups required for constructing the oxadiazole-2-oxide pharmacophore, a motif that has demonstrated activity against Schistosoma species [1]. While specific quantitative activity data for the oxadiazole-2-oxide derivatives derived from this compound are not publicly disclosed, the structural distinction of this scaffold—specifically the meta-trifluoromethyl substitution on the phenyl ring—is noteworthy because analogous oxadiazole-2-oxide series bearing ortho- or para-CF3 groups or lacking the CF3 substituent have shown differential antiparasitic potency in related schistosomiasis drug discovery programs [1]. The trifluoromethyl group enhances metabolic stability and lipophilicity, factors that improve bioavailability and tissue penetration for antischistosomal agents [1].

Antischistosomal Oxadiazole Neglected tropical diseases

Validated Application Scenarios for 3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol (CAS 113048-69-4) Based on Comparative Evidence


Cinacalcet Hydrochloride API Manufacturing and Impurity Profiling

Procurement for use as a key precursor in the synthesis of cinacalcet hydrochloride, where the meta-CF3 substitution and (E)-allylic alcohol configuration are mandatory for compliance with patented process routes [1]. This compound undergoes hydrogenation to 3-[3-(trifluoromethyl)phenyl]propan-1-ol, which is subsequently converted to the final API. Utilizing ortho- or para-substituted analogs would generate regioisomeric impurities unacceptable for pharmaceutical quality control, while saturated analogs lack the required reduction handle [1]. The compound also serves as a cinacalcet impurity standard (Impurity 57/66/82) for analytical method validation and quality control release testing .

Agrochemical Discovery: Development of Next-Generation Fungicides with Reduced Cross-Resistance

Serving as a core scaffold for designing and synthesizing 1-trifluoromethyl cinnamyl alcohol derivatives with demonstrated broad-spectrum antifungal activity [1]. SAR studies indicate that the meta-trifluoromethylphenyl allylic alcohol framework yields compounds with no cross-resistance to carbendazim, azoxystrobin, and boscalid—a critical advantage for overcoming fungicide resistance in agricultural settings [1]. The scaffold also supports systemic translocation in plants (acropetal and basipetal), enhancing protective efficacy [1].

Asymmetric Synthesis of Chiral Pharmaceutical Building Blocks

Utilization in Sharpless asymmetric epoxidation to generate enantiomerically enriched epoxyalcohol intermediates for constructing stereochemically complex drug candidates [1]. This stereoselective transformation is uniquely accessible due to the conjugated allylic double bond; saturated analogs cannot undergo epoxidation and would necessitate alternative chiral resolution strategies that typically incur higher costs and lower yields [1]. The resulting chiral epoxide is a versatile handle for nucleophilic ring-opening, oxidation, and condensation reactions leading to diverse pharmacophores [1].

Antischistosomal Lead Optimization and Oxadiazole-2-Oxide Library Synthesis

Employment as a starting material for the preparation of oxadiazole-2-oxide analogues being investigated for antischistosomal activity [1]. The meta-trifluoromethyl substitution confers enhanced metabolic stability and lipophilicity relative to non-fluorinated phenyl analogues, factors that improve bioavailability and tissue penetration for antiparasitic agents [1]. The allylic alcohol functionality provides a reactive handle for constructing the oxadiazole-2-oxide pharmacophore, enabling rapid SAR exploration in neglected tropical disease drug discovery programs [1].

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